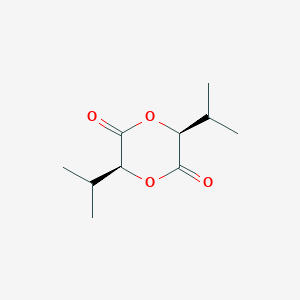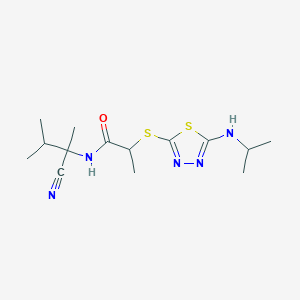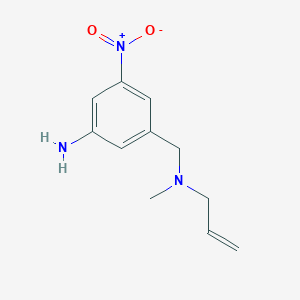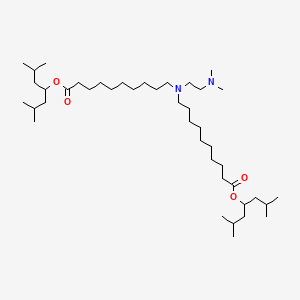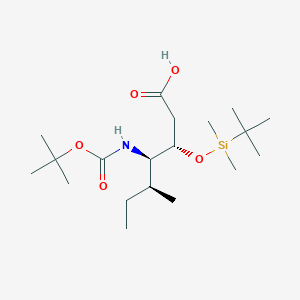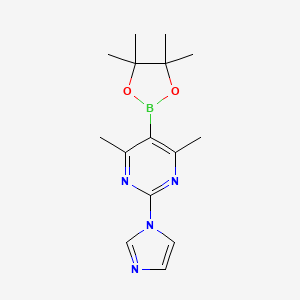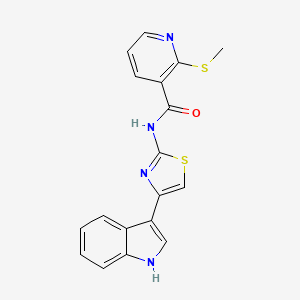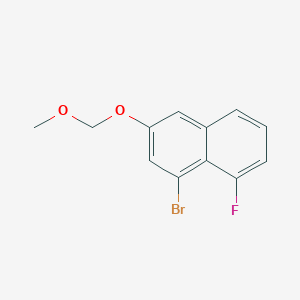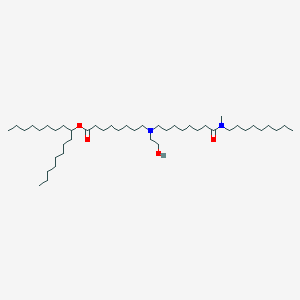
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(nonyl)amino)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(nonyl)amino)-8-oxooctyl)amino)octanoate is a complex organic compound with a long aliphatic chain and multiple functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(nonyl)amino)-8-oxooctyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the aliphatic chain, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include alcohols, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves similar steps as the laboratory synthesis but is optimized for higher yields and purity. Quality control measures are implemented to monitor the reaction progress and the final product’s properties .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(nonyl)amino)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, such as halides or amines .
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(nonyl)amino)-8-oxooctyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a component in lipid-based formulations.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(nonyl)amino)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as altering cell signaling pathways or enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: This compound has a similar structure but with different functional groups, leading to distinct chemical properties and applications.
Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Another similar compound with variations in the aliphatic chain and functional groups.
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(nonyl)amino)-8-oxooctyl)amino)octanoate stands out due to its specific combination of functional groups and aliphatic chain length, which confer unique chemical and biological properties. These properties make it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C45H90N2O4 |
|---|---|
Molecular Weight |
723.2 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-[8-[methyl(nonyl)amino]-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C45H90N2O4/c1-5-8-11-14-17-24-31-38-46(4)44(49)36-29-22-18-25-32-39-47(41-42-48)40-33-26-19-23-30-37-45(50)51-43(34-27-20-15-12-9-6-2)35-28-21-16-13-10-7-3/h43,48H,5-42H2,1-4H3 |
InChI Key |
XTZKAIGWTNJYIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(C)C(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-naphthyl ether](/img/structure/B15281340.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281345.png)
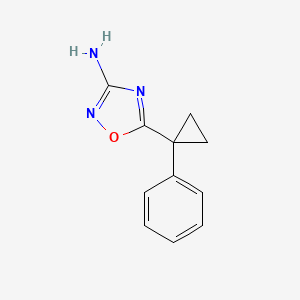
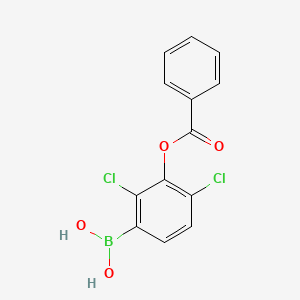
![4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one](/img/structure/B15281366.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B15281373.png)
